5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 3,5-dimethoxyphenyl group attached to the thiadiazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst such as glacial acetic acid. The resulting intermediate undergoes cyclization to form the thiadiazole ring. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted thiadiazoles.
Scientific Research Applications
5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, it can interact with microbial cell membranes, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with methoxy groups at the 3 and 4 positions.
2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl Acetic Acid: A compound with a similar 3,5-dimethoxyphenyl group, used in antimicrobial and antioxidant research.
Uniqueness
5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is unique due to its thiadiazole ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-14-7-3-6(4-8(5-7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRNOBVWBNAGMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(S2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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